molecular formula C20H21N B2495458 8-Butyl-5H,6H,11H-benzo[a]carbazole CAS No. 117766-85-5

8-Butyl-5H,6H,11H-benzo[a]carbazole

Cat. No.: B2495458
CAS No.: 117766-85-5
M. Wt: 275.395
InChI Key: GTKVFWWJWBRZEJ-UHFFFAOYSA-N
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Description

8-Butyl-5H,6H,11H-benzo[a]carbazole is a complex organic compound with the molecular formula C20H21N. It features a unique structure consisting of multiple aromatic rings and a butyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl-5H,6H,11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Butyl-5H,6H,11H-benzo[a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .

Scientific Research Applications

8-Butyl-5H,6H,11H-benzo[a]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Butyl-5H,6H,11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

8-Butyl-5H,6H,11H-benzo[a]carbazole can be compared with other similar compounds, such as:

Biological Activity

8-Butyl-5H,6H,11H-benzo[a]carbazole is a complex organic compound belonging to the carbazole family, characterized by its molecular formula C20H21NC_{20}H_{21}N. This compound features a unique structure with multiple aromatic rings and a butyl side chain, which significantly influences its biological interactions and potential therapeutic applications. Its structural properties allow it to engage with specific molecular targets, leading to various biological effects that are currently being explored for their medicinal benefits.

Antitumor Activity

Research has demonstrated that compounds derived from the carbazole structure exhibit potent antitumor properties. A study focusing on 11H-benzo[a]carbazole derivatives indicated that certain compounds showed remarkable in vitro and in vivo anticancer activity against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) . Specifically, this compound is hypothesized to have similar potential due to its structural characteristics.

The mechanism of action for this compound involves its interaction with various biological targets. These interactions can modulate enzyme activity or receptor signaling pathways, which are crucial for its therapeutic effects. The compound's ability to bind to specific targets may lead to apoptosis in cancer cells or inhibition of tumor growth .

Other Biological Properties

In addition to antitumor activity, carbazole derivatives have been reported to possess a range of biological activities including:

  • Antibacterial : Compounds have shown effectiveness against various bacterial strains by disrupting cellular processes or enhancing membrane permeability .
  • Antifungal : Certain derivatives have demonstrated antifungal properties, suggesting their potential use in treating fungal infections .
  • Neuroprotective : Some studies indicate that these compounds may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Comparative Analysis

A comparative analysis of this compound with other related compounds reveals its unique structural and functional characteristics:

CompoundStructure CharacteristicsUniqueness
CarbazoleSimpler structure lacking the butyl side chainBasic structure without additional substituents
Benzo[a]carbazoleSimilar structure but without the butyl substitutionParent compound; serves as a reference
8-Methyl-5H,6H,11H-benzo[a]carbazoleContains a methyl group instead of a butyl groupVariation in substituent affects chemical properties
8-Bromo-5H,6H,11H-benzo[a]carbazoleBromine atom at the 8th positionEnhanced reactivity due to bromine substitution
8-Chloro-5H,6H,11H-benzo[a]carbazoleChlorine atom at the 8th positionDifferent halogen substitution influences reactivity

The presence of the butyl side chain in this compound enhances its solubility and interaction profile within biological systems compared to its analogs.

Study on Antitumor Activity

A notable study evaluated the antitumor efficacy of various carbazole derivatives. Among them, compounds resembling this compound exhibited significant cytotoxicity against cancer cell lines. The findings indicated that modifications in substituents could lead to enhanced biological activity .

Antimicrobial Activity Assessment

Another research effort involved synthesizing various carbazole derivatives and assessing their antimicrobial properties. The results showed that specific modifications improved activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also possess similar antimicrobial potential .

Properties

IUPAC Name

8-butyl-6,11-dihydro-5H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-2-3-6-14-9-12-19-18(13-14)17-11-10-15-7-4-5-8-16(15)20(17)21-19/h4-5,7-9,12-13,21H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKVFWWJWBRZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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